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Introduction
Aspochracin is a cyclic tripeptide natural product first isolated from the fungus Aspergillus

ochraceus.[1][2] It is composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine

residues, along with an octatrienoic acid side chain.[1] Aspochracin has garnered interest due

to its notable insecticidal activity, demonstrating toxicity against the larvae of the silkworm and

fall webworm.[1] This technical guide provides a comprehensive overview of the available

spectroscopic data for aspochracin, details generalized experimental protocols for its analysis,

and explores its hypothetical biosynthetic pathway and potential mode of action.

Spectroscopic Data for Aspochracin
A thorough review of the scientific literature, including the original publications from 1969 by

Myokei et al., reveals that while the structure of aspochracin was elucidated using

spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

(MS), the detailed, quantitative data from these analyses are not readily available in publicly

accessible databases.[3][4] The original articles, which would contain the specific chemical

shifts, coupling constants, and mass-to-charge ratios, are not available in full-text format

through standard search methodologies.

Consequently, this guide presents the known structural information in a tabular format and

provides templates for the expected NMR and MS data based on the constituent amino acids
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and the fatty acid side chain. This serves as a reference for researchers who may isolate

aspochracin and wish to confirm its identity.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HR-MS) is a critical tool for determining the elemental

composition of a natural product. For aspochracin, the expected monoisotopic mass can be

calculated based on its molecular formula.

Parameter Value Description

Molecular Formula C₂₅H₄₀N₄O₄
The elemental composition of

aspochracin.

Monoisotopic Mass 476.3002 g/mol

The exact mass of the most

abundant isotope of

aspochracin.

Expected [M+H]⁺ 477.3075 m/z

The expected mass-to-charge

ratio for the protonated

molecule in positive ion mode

ESI-MS.

Expected [M+Na]⁺ 499.2895 m/z

The expected mass-to-charge

ratio for the sodium adduct in

positive ion mode ESI-MS.

Table 1: Predicted High-Resolution Mass Spectrometry Data for Aspochracin.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data
NMR spectroscopy is indispensable for the structural elucidation of organic molecules,

providing detailed information about the chemical environment of each carbon and proton. The

following tables provide a template for the expected ¹H and ¹³C NMR chemical shifts for the

core amino acid residues and the octatrienoic acid side chain of aspochracin. The exact

chemical shifts will be dependent on the solvent used and the specific conformation of the

molecule in solution.

¹H NMR Data (Predicted)
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Residue Proton

Expected

Chemical Shift

(ppm)

Multiplicity

Coupling

Constant (J) in

Hz

N-Methyl-L-

alanine
α-H 3.5 - 4.5 q ~7

β-H₃ 1.2 - 1.5 d ~7

N-CH₃ 2.5 - 3.0 s -

N-Methyl-L-

valine
α-H 3.5 - 4.5 d ~4-8

β-H 2.0 - 2.5 m -

γ-H₆ 0.8 - 1.2 d ~7

N-CH₃ 2.5 - 3.0 s -

L-Ornithine α-H 3.5 - 4.5 t ~6-8

β-H₂ 1.5 - 2.0 m -

γ-H₂ 1.5 - 2.0 m -

δ-H₂ 2.8 - 3.2 t ~7

Octatrienoic acid Olefinic Hs 5.0 - 7.5 m -

Allylic/Alkyl Hs 1.5 - 2.5 m -

Table 2: Predicted ¹H NMR Spectroscopic Data for Aspochracin.

¹³C NMR Data (Predicted)
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Residue Carbon
Expected Chemical Shift

(ppm)

N-Methyl-L-alanine C=O 170 - 175

Cα 50 - 60

Cβ 15 - 20

N-CH₃ 30 - 35

N-Methyl-L-valine C=O 170 - 175

Cα 60 - 70

Cβ 30 - 35

Cγ 18 - 22

N-CH₃ 30 - 35

L-Ornithine C=O 170 - 175

Cα 50 - 60

Cβ 25 - 30

Cγ 20 - 25

Cδ 38 - 42

Octatrienoic acid C=O 165 - 175

Olefinic Cs 110 - 150

Alkyl Cs 20 - 40

Table 3: Predicted ¹³C NMR Spectroscopic Data for Aspochracin.

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for aspochracin are

not available in the literature. However, the following sections provide generalized, yet detailed,
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methodologies for the analysis of fungal secondary metabolites like aspochracin using

modern spectroscopic techniques.

Sample Preparation for NMR Spectroscopy
Isolation and Purification: Aspochracin is typically isolated from the culture broth of

Aspergillus ochraceus by solvent extraction (e.g., with ethyl acetate) followed by

chromatographic techniques such as silica gel column chromatography and high-

performance liquid chromatography (HPLC).[1]

Sample Preparation:

Weigh approximately 1-5 mg of purified aspochracin.

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in

a 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

Ensure the final volume is approximately 0.5-0.6 mL.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not

already present in the solvent, to calibrate the chemical shift scale to 0.00 ppm.

NMR Data Acquisition
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

cryoprobe is recommended for optimal resolution and sensitivity.

¹H NMR:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR:

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
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Typical parameters include a 45° pulse angle, a spectral width of 200-240 ppm, and a

longer acquisition time and/or a larger number of scans due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

2D NMR Experiments:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and

identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin

systems and establishing the overall molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame

Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is

essential for elucidating the stereochemistry and conformation of the cyclic peptide.

Mass Spectrometry (MS) Analysis
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, coupled to a liquid chromatography system (LC-MS) is ideal.

Sample Preparation:

Prepare a dilute solution of the purified aspochracin in a suitable solvent (e.g., methanol

or acetonitrile).

Data Acquisition:

Ionization: Electrospray ionization (ESI) is a common technique for analyzing peptides and

other polar molecules. Both positive and negative ion modes should be tested.

Analysis:
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Acquire a full scan mass spectrum to determine the molecular weight and identify the

molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.).

Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce

fragmentation. The resulting fragmentation pattern provides valuable structural

information, such as the sequence of amino acids in the peptide.

Biosynthetic Pathway of Aspochracin
The biosynthesis of aspochracin, like other cyclic peptides in fungi, is proposed to be carried

out by a non-ribosomal peptide synthetase (NRPS).[5] NRPSs are large, multi-domain

enzymes that act as an assembly line to incorporate and modify amino acid building blocks.

While the specific gene cluster for aspochracin biosynthesis has not been identified, a

hypothetical pathway can be proposed based on the general mechanism of NRPSs.

NRPS Assembly Line

L-Alanine A-domain
(Alanine activation)

ATP -> AMP+PPi

L-Valine

A-domain
(Valine activation)
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Figure 1: Hypothetical biosynthetic pathway of aspochracin via a non-ribosomal peptide

synthetase (NRPS).

The proposed pathway involves the following key steps:

Activation: The three constituent amino acids (L-alanine, L-valine, and L-ornithine) are

activated as adenylates by specific adenylation (A) domains.

Thiolation: The activated amino acids are then transferred to the phosphopantetheinyl arms

of the thiolation (T) domains.

N-Methylation: N-methyltransferase (MT) domains catalyze the methylation of the amino

groups of alanine and valine, using S-adenosyl methionine (SAM) as the methyl donor.

Peptide Bond Formation: Condensation (C) domains catalyze the formation of peptide bonds

between the growing peptide chain.

Acylation: The δ-amino group of the ornithine residue is acylated with the octatrienoic acid

side chain, likely from an activated octatrienoyl-CoA precursor.

Cyclization and Release: A terminal thioesterase (TE) domain catalyzes the cyclization of the

linear tripeptide and releases the final aspochracin molecule.

Potential Mode of Action
The insecticidal activity of aspochracin suggests that it targets a crucial physiological process

in insects. While the specific molecular target of aspochracin has not been elucidated, the

mode of action of other insecticidal fungal cyclic peptides can provide clues. For instance,

some cyclic peptides are known to disrupt cell membranes or interfere with ion channels in

nerve and muscle cells.
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Figure 2: A plausible mode of action for aspochracin's insecticidal activity.

A potential mechanism involves aspochracin interacting with ion channels or receptors in the

insect's neuronal or muscular cell membranes. This interaction could lead to an uncontrolled

influx or efflux of ions, causing membrane depolarization, which in turn leads to paralysis and

eventual death of the insect. The long, unsaturated fatty acid side chain of aspochracin may

facilitate its insertion into the lipid bilayer of the cell membrane, bringing the cyclic peptide core

into proximity with its molecular target.

Conclusion
Aspochracin remains a molecule of interest due to its unique structure and biological activity.

While the original detailed spectroscopic data from its discovery in 1969 are not readily

accessible, this technical guide provides a framework for its characterization based on modern

spectroscopic techniques. The proposed biosynthetic pathway via an NRPS and the potential

mode of action involving disruption of ion homeostasis in insects offer avenues for future

research. Further investigation, including the re-isolation and complete spectroscopic

characterization of aspochracin, as well as genomic and transcriptomic studies of Aspergillus

ochraceus, will be crucial to fully understand the biosynthesis and mechanism of this intriguing

natural product. Such studies could pave the way for the development of new bio-insecticides

or serve as a basis for the design of novel agrochemicals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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